Cas no 1016744-43-6 (4-(2,4-difluorophenoxy)butan-1-amine)
4-(2,4-difluorophenoxy)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Butanamine, 4-(2,4-difluorophenoxy)-
- 4-(2,4-difluorophenoxy)butan-1-amine
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- MDL: MFCD09813952
- Inchi: 1S/C10H13F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2
- InChI Key: ADFIEROGTMIDJU-UHFFFAOYSA-N
- SMILES: C(N)CCCOC1=CC=C(F)C=C1F
4-(2,4-difluorophenoxy)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242795-0.05g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 0.05g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-242795-0.1g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
| Enamine | EN300-242795-0.25g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 0.25g |
$447.0 | 2024-06-19 | |
| Enamine | EN300-242795-0.5g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
| Enamine | EN300-242795-1.0g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
| Enamine | EN300-242795-2.5g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
| Enamine | EN300-242795-5.0g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| Enamine | EN300-242795-10.0g |
4-(2,4-difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 10.0g |
$2085.0 | 2024-06-19 | |
| Ambeed | A1079271-1g |
1-(4-Aminobutoxy)-2,4-difluorobenzene |
1016744-43-6 | 95% | 1g |
$598.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375425-50mg |
4-(2,4-Difluorophenoxy)butan-1-amine |
1016744-43-6 | 95% | 50mg |
¥19083 | 2023-02-27 |
4-(2,4-difluorophenoxy)butan-1-amine Suppliers
4-(2,4-difluorophenoxy)butan-1-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 4-(2,4-difluorophenoxy)butan-1-amine
Introduction to 4-(2,4-Difluorophenoxy)Butan-1-Amine (CAS No. 1016744-43-6)
4-(2,4-Difluorophenoxy)Butan-1-Amine, also known by its CAS registry number CAS No. 1016744-43-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanamine backbone with a 2,4-difluorophenoxy group. The presence of the fluoro substituents on the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable tool in various research and industrial applications.
The synthesis of 4-(2,4-Difluorophenoxy)Butan-1-Amine typically involves multi-step reactions, often starting with the preparation of the phenoxy intermediate followed by alkylation or amination steps. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have explored the use of transition metal catalysts to facilitate key transformations, such as coupling reactions, which are critical in constructing the phenoxy-butyl linkage.
In terms of chemical properties, 4-(2,4-Difluorophenoxy)Butan-1-Amine exhibits a high degree of stability under standard conditions. Its solubility in polar solvents is enhanced due to the presence of both hydrophilic amine and ether groups. This makes it suitable for use in various solution-based reactions and analytical techniques. The compound's ability to form hydrogen bonds further contributes to its versatility in chemical synthesis and material science applications.
Recent studies have highlighted the potential of 4-(2,4-Difluorophenoxy)Butan-1-Amine as a building block in drug discovery. Its structure provides a platform for exploring novel bioactive molecules with potential therapeutic applications. For instance, researchers have investigated its role as a precursor for designing kinase inhibitors and other enzyme-targeting agents. The fluoro substituents on the aromatic ring are particularly valuable in modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Beyond pharmaceutical applications, 4-(2,4-Difluorophenoxy)Butan-1-Amine has found utility in materials science. Its ability to undergo polymerization under certain conditions makes it a candidate for developing advanced materials with tailored mechanical and thermal properties. Recent work has focused on incorporating this compound into polymeric networks to enhance their stability and functionality.
In conclusion, 4-(2,4-Difluorophenoxy)Butan-1-Amine (CAS No. 1016744-43-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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